N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide, commonly known as MOCAH, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MOCAH is a hydrazone-based compound that has been synthesized through various methods and has shown potential in various applications.
Wirkmechanismus
MOCAH exerts its anti-cancer effects through various mechanisms, including the inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. MOCAH also induces the activation of caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
MOCAH has been shown to have various biochemical and physiological effects. Studies have demonstrated that MOCAH induces the production of reactive oxygen species (ROS), which play a role in cell signaling and apoptosis. MOCAH has also been shown to inhibit the activity of various enzymes, including matrix metalloproteinases, which are involved in the breakdown of extracellular matrix.
Vorteile Und Einschränkungen Für Laborexperimente
MOCAH has several advantages for lab experiments, including its high solubility in water and organic solvents, which makes it easy to handle in experiments. However, MOCAH has limitations in terms of its stability, as it is sensitive to light and heat, which can lead to degradation and loss of activity.
Zukünftige Richtungen
There are several future directions for research on MOCAH. One potential area of research is its application in combination with other anti-cancer agents to enhance its efficacy. Another area of research is its potential application in other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of MOCAH and its potential side effects.
Conclusion:
MOCAH is a synthetic compound that has shown potential in various scientific research fields, particularly in the field of medicine as an anti-cancer agent. Its unique properties and mechanisms of action make it an attractive candidate for further research and development.
Synthesemethoden
MOCAH can be synthesized through various methods, including the reaction of 2-(4-methoxyphenoxy)acetic acid hydrazide with 3-methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde in the presence of a base. The reaction yields MOCAH as a yellow solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
MOCAH has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is its application in the field of medicine, where it has shown potential as an anti-cancer agent. Studies have shown that MOCAH inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
Produktname |
N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide |
---|---|
Molekularformel |
C17H18N2O5 |
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
N//'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-4-6-14(7-5-13)24-11-17(21)19-18-10-12-3-8-15(20)16(9-12)23-2/h3-10,18H,11H2,1-2H3,(H,19,21)/b12-10+ |
InChI-Schlüssel |
ZBZXPLNSOHKGIM-ZRDIBKRKSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)OCC(=O)NN/C=C/2\C=CC(=O)C(=C2)OC |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC=C2C=CC(=O)C(=C2)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC=C2C=CC(=O)C(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.